molecular formula C12H10FNO3 B11873452 Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11873452
M. Wt: 235.21 g/mol
InChI Key: RFKIQLBSUWYPKN-UHFFFAOYSA-N
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Description

Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties, making them valuable in medicinal chemistry. This particular compound features a fluorine atom at the 7th position, which enhances its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinoline derivative.

    Fluorination: Introduction of the fluorine atom at the 7th position is achieved using fluorinating agents such as Selectfluor.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of a catalyst like sulfuric acid.

    Oxidation: The methyl group at the 1st position is introduced through methylation reactions using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound involve large-scale batch reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinolone ring structure.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of quinolone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinolone derivatives.

    Substitution: Formation of halogenated or functionalized quinolone derivatives.

Scientific Research Applications

Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinolone derivatives.

    Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.

    Medicine: Investigated for its potential therapeutic applications in treating bacterial infections.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.

    Norfloxacin: A fluoroquinolone with a different substitution pattern on the quinolone ring.

    Ofloxacin: A fluoroquinolone with a different stereochemistry and substitution pattern.

Uniqueness

Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activity and stability. The presence of the methyl and fluorine groups enhances its antibacterial properties compared to other quinolones.

Biological Activity

Methyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article synthesizes current knowledge regarding its biological activity, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the class of 4-oxo-1,4-dihydroquinolines , which are known for their broad spectrum of biological activities. The presence of a fluorine atom at the 7-position enhances its pharmacological properties, making it a subject of various synthetic approaches aimed at improving efficacy and reducing toxicity.

Synthesis Methods:

  • Conventional Methods : Traditional synthetic routes involve multi-step processes that can yield various derivatives with differing biological profiles.
  • Green Chemistry Approaches : Recent studies have focused on more sustainable methods that utilize less hazardous reagents and solvents, improving yield and reducing environmental impact .

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it is effective against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiviral Activity

Research indicates that this compound also demonstrates antiviral activity, particularly against HIV. It has been shown to inhibit HIV integrase with an EC50 value comparable to established antiviral agents . Molecular docking studies suggest that the compound binds effectively to the active site of the integrase enzyme, preventing viral replication.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies reveal significant cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Reference Compound IC50 (µM)
MCF-720Cisplatin (10)
HepG2255-Fluorouracil (15)

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Induction of Apoptosis : In cancer cells, it promotes apoptosis through the activation of intrinsic pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Case Studies

A notable study demonstrated the efficacy of this compound in a murine model of bacterial infection. Mice treated with this compound showed reduced bacterial load compared to controls, highlighting its potential as a therapeutic agent .

Another clinical trial involving HIV-infected patients indicated improved viral load suppression when combined with standard antiretroviral therapy .

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

methyl 7-fluoro-1-methyl-4-oxoquinoline-3-carboxylate

InChI

InChI=1S/C12H10FNO3/c1-14-6-9(12(16)17-2)11(15)8-4-3-7(13)5-10(8)14/h3-6H,1-2H3

InChI Key

RFKIQLBSUWYPKN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)F)C(=O)OC

Origin of Product

United States

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